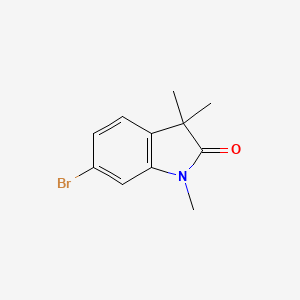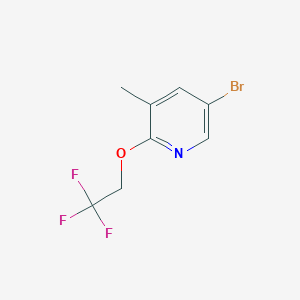
5-Bromo-3-metil-2-(2,2,2-trifluoroetoxi)piridina
Descripción general
Descripción
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine is a useful research compound. Its molecular formula is C8H7BrF3NO and its molecular weight is 270.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de insecticidas y acaricidas
5-Bromo-3-metil-2-(2,2,2-trifluoroetoxi)piridina se utiliza como reactivo en la síntesis de derivados de oxazolina y tiazolina. Estos derivados se utilizan entonces como insecticidas y acaricidas, proporcionando protección contra una variedad de plagas agrícolas .
Mejora del hormigón permeable
Aunque no está directamente relacionado con el compuesto en cuestión, se han añadido compuestos bromados similares al hormigón permeable para mejorar sus propiedades físicas. Esto sugiere aplicaciones de investigación potenciales para this compound en la mejora de la resistencia del hormigón permeable adecuado para requisitos de alta resistencia .
Intermediario de síntesis orgánica
Este compuesto puede servir como intermediario en los procesos de síntesis orgánica. Podría utilizarse en la preparación de diversos derivados de piridina que tienen aplicaciones en diferentes campos de la química y la ciencia de los materiales .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the preparation of oxazoline and thiazoline derivatives, which are known for their insecticidal and acaricidal properties . The nature of these interactions involves the formation of stable complexes with target biomolecules, leading to the inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, it can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their activity and thereby modulating biochemical pathways . Additionally, it can interact with DNA or transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and levels of metabolites . For example, it can inhibit or activate enzymes involved in key metabolic pathways, thereby altering the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine within cells and tissues are essential for its activity and function. The compound is transported through specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are critical for ensuring that the compound reaches its intended site of action and exerts its effects effectively.
Subcellular Localization
The subcellular localization of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-5-2-6(9)3-13-7(5)14-4-8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFHFXVPBQVHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227761 | |
| Record name | 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-58-0 | |
| Record name | 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


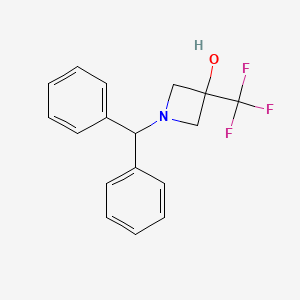
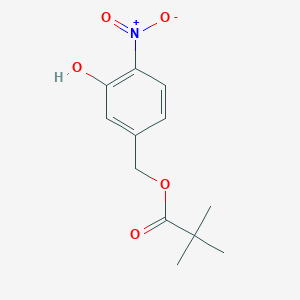
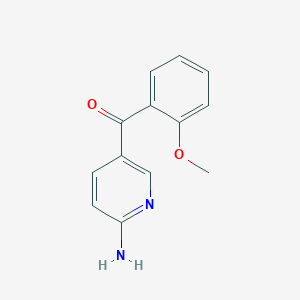
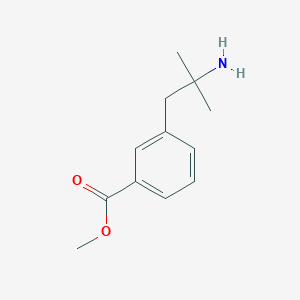

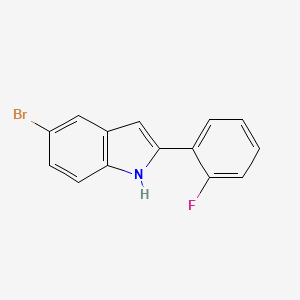

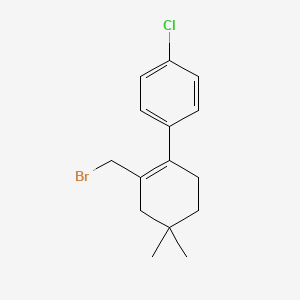
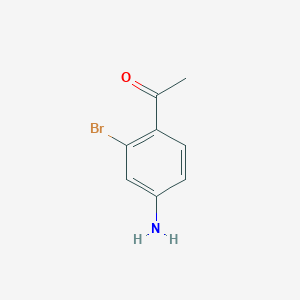
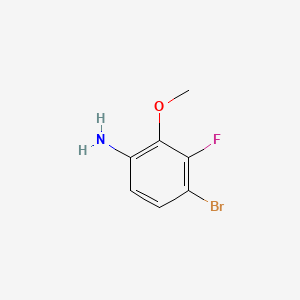
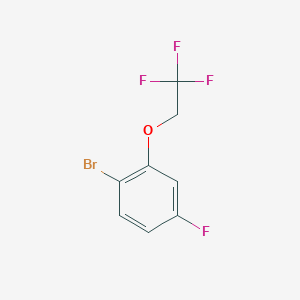
![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)

